4-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
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Overview
Description
4-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the benzothiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the fluoro group: The fluorination can be carried out using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide.
Coupling with piperazine: The benzothiazole derivative is then coupled with piperazine under basic conditions.
Formation of the carboxamide: Finally, the carboxamide group is introduced by reacting the piperazine derivative with an appropriate carboxylic acid or its derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the fluoro group and the piperazine ring may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chloro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
- 4-(4-bromo-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
- 4-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
Uniqueness
The unique combination of the fluoro group and the methoxyphenyl group in 4-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide may confer distinct biological properties, such as enhanced potency or selectivity, compared to its analogs.
Properties
IUPAC Name |
4-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c1-26-14-5-2-4-13(12-14)21-18(25)23-8-10-24(11-9-23)19-22-17-15(20)6-3-7-16(17)27-19/h2-7,12H,8-11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPAVSPCKIOVBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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